molecular formula C8H11ClN2O2 B1413508 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride CAS No. 1949836-61-6

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride

Cat. No.: B1413508
CAS No.: 1949836-61-6
M. Wt: 202.64 g/mol
InChI Key: SWHVVLRRKSUSHQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The carboxylic acid group at position 3 and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₁₀ClN₂O₂, with a molecular weight of 214.63 g/mol (base acid CAS: 6076-13-7) .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVVLRRKSUSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1949836-61-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, interactions with sigma receptors, and applications in drug development.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • Appearance : White to beige powder
  • Melting Point : Not specified in available data

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. Specifically, a study evaluated the anti-inflammatory effects of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most active compound demonstrated an ED50 value of 3.5 mg/kg , indicating potent anti-inflammatory properties compared to other compounds in the series .

CompoundED50 (mg/kg)Activity Level
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5High
Other derivativesVariedModerate to Low

Sigma Receptor Interaction

The sigma receptors (sigma-1 and sigma-2) are implicated in various diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. A study reported that certain tetrahydroindazole derivatives displayed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while maintaining lower activity against sigma-1 receptors (< 5 M) . This selectivity is crucial for developing targeted therapies with fewer side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological activity:

  • Substituents on the Benzyl Group : Electron-donating and withdrawing groups were systematically varied to assess their impact on receptor binding.
  • Positioning of Functional Groups : Adding dibasic amines at the C5 position significantly improved both potency and selectivity for sigma receptors.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory potential of tetrahydroindazole derivatives, researchers noted that modifications to the aryl group could enhance efficacy against inflammation markers like COX enzymes. The study highlighted that compounds with specific electron-donating groups showed superior inhibition of COX-2 activity compared to standard drugs like indomethacin .

Case Study 2: Sigma Receptor Ligands

Another research effort focused on synthesizing new tetrahydroindazole-based ligands for sigma receptors. The results indicated that certain compounds could effectively differentiate between sigma receptor subtypes, providing a valuable tool for further research into their biological roles and therapeutic potentials .

Scientific Research Applications

Research has identified several key biological activities associated with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Sigma Receptor Interaction : It acts as a selective ligand for sigma receptors, which are implicated in various neurological and oncological disorders.

Case Study: Efficacy against Inflammation

In a controlled experiment using the carrageenan-induced edema model, researchers evaluated the anti-inflammatory potential of various tetrahydroindazole derivatives:

CompoundED50 (mg/kg)Activity Level
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5High
Other derivativesVariedModerate to Low

The study highlighted that compounds with electron-donating groups on the aryl ring exhibited enhanced efficacy compared to standard anti-inflammatory drugs like indomethacin.

Importance of Sigma Receptors

Sigma receptors (sigma-1 and sigma-2) play pivotal roles in various diseases including cancer and neurodegenerative disorders. Compounds targeting these receptors may offer new therapeutic avenues with potentially fewer side effects.

Selectivity and Potency

Research has shown that certain tetrahydroindazole derivatives demonstrate high selectivity for sigma-2 receptors while exhibiting lower activity against sigma-1 receptors. A notable finding includes:

  • pK_i for Sigma-2 Receptor : 7.8 M
  • Activity against Sigma-1 Receptor : < 5 M

This selectivity is critical for developing targeted therapies that minimize adverse effects associated with broader receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of tetrahydroindazole derivatives. Key findings include:

  • Substituents on the Benzyl Group : Variations in electron-donating and withdrawing groups significantly impact receptor binding affinity.
  • Functional Group Positioning : Modifications at specific positions (e.g., C5) enhance both potency and selectivity for sigma receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride -COOH, -HCl C₈H₁₀ClN₂O₂ 214.63 6076-13-7 (acid) High polarity, acidic (pKa ~2-3 for COOH), water-soluble salt form .
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 4-F-C₆H₄ substituent C₁₄H₁₃FN₂O₂ 260.27 160850-80-6 Increased lipophilicity (logP ~2.5); potential enhanced blood-brain barrier penetration .
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride -CH₂Cl substituent C₈H₁₂Cl₂N₂ 207.10 114538-05-5 Reactive chloromethyl group for further derivatization; lower solubility in water .
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride Ethyl ester (-COOEt) C₁₀H₁₅ClN₂O₂ 230.69 1965310-32-0 Esterification improves cell membrane permeability; prodrug potential .
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Phenyl substituent C₁₄H₁₄N₂O₂ 242.28 32275-63-1 Enhanced aromatic interactions in target binding; reduced acidity (pKa ~4) .

Analytical Characterization

  • Spectroscopic Data : FTIR and UV-Vis spectra of related hydrochlorides (e.g., lecarnidipine HCl) confirm characteristic peaks for aromatic C-H stretching (~3100 cm⁻¹) and π→π* transitions (~250-300 nm) .

Developmental Status

  • Lab-Stage Analogues : The phenyl-substituted derivative (CAS 32275-63-1) is documented as a "Labo"-stage compound, indicating ongoing exploratory research .
  • Commercial Availability: Fluorophenyl-substituted variants (e.g., CAS 160850-84-0) are marketed by suppliers like Santa Cruz Biotechnology and American Elements for research use .

Preparation Methods

Cyclization of Precursors to Form Tetrahydroindazole Core

The foundational step involves cyclization reactions of suitable hydrazine derivatives with ketones or nitriles under acidic or basic conditions. For example, the reaction of hydrazine derivatives with cyclohexanone or related ketones facilitates the formation of the tetrahydroindazole ring system.

Reaction Conditions:

  • Acid catalysis (e.g., acetic acid, hydrochloric acid)
  • Refluxing in solvents such as ethanol, dichloromethane, or tetrahydrofuran (THF)
  • Use of dehydrating agents to promote cyclization

Research Findings:

  • Cyclization of hydrazine with ketones under reflux yields tetrahydroindazole intermediates with high efficiency.
  • Optimization of temperature and solvent polarity improves yield and purity.

Benzylation and Functional Group Transformations

A common approach involves benzylation of indazole derivatives, followed by oxidation or hydrolysis to introduce the carboxylic acid functionality.

Example:

  • Benzylation of indazole with chlorobenzyl chloride in the presence of sodium hydride or potassium carbonate, followed by oxidation to the acid form.

Reaction Conditions:

  • Reflux in polar aprotic solvents like DMF or ethanol
  • Use of bases such as sodium hydride or potassium carbonate
  • Oxidation using oxidizing agents like potassium permanganate or chromium trioxide

Research Findings:

  • Benzylation reactions are typically performed at room temperature or mild reflux, with yields ranging from 50–70%.
  • Oxidation steps often require controlled conditions to prevent over-oxidation or side reactions.

Conversion to Hydrochloride Salt

The final step involves the conversion of the free acid to its hydrochloride salt, usually by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Procedure:

  • Dissolving the free acid in an organic solvent such as ethanol or methanol
  • Bubbling HCl gas through the solution or adding concentrated HCl
  • Crystallization of the hydrochloride salt upon cooling

Research Findings:

  • The hydrochloride salt formation is straightforward, with high purity and stability.
  • The process is scalable for industrial production.

Representative Reaction Pathway and Data Table

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Hydrazine derivative Acidic or basic reflux with ketone Tetrahydroindazole core 60–80 Cyclization via nucleophilic attack
2 Indazole derivative Chlorobenzyl chloride, base, reflux Benzylated indazole 50–70 Benzylation reaction
3 Benzylated intermediate Oxidation (KMnO₄ or CrO₃) Carboxylic acid 65–75 Oxidation of methyl or benzyl groups
4 Free acid HCl gas or HCl solution Hydrochloride salt >95 Salt formation

Detailed Research Findings

Laboratory Synthesis

Multiple studies have demonstrated the synthesis of tetrahydroindazole derivatives via cyclization of hydrazine and ketones, with subsequent functionalization to introduce carboxylic acid groups. For example, a typical procedure involves refluxing hydrazine with cyclohexanone derivatives in ethanol, followed by oxidation to the acid form.

Benzylation and Functionalization

Patents detail benzylation of indazole rings using chlorobenzyl chlorides, followed by oxidation to yield the corresponding carboxylic acids. These processes often employ reflux conditions with bases like sodium hydride or potassium carbonate, with yields around 50-70%.

Conversion to Hydrochloride Salt

The acid is converted to its hydrochloride salt by bubbling HCl into an ethanol solution of the free acid, resulting in crystalline hydrochloride with high purity. This step is crucial for enhancing compound stability and solubility for further applications.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: To improve efficiency and safety, especially during oxidation and salt formation steps.
  • Purification: Chromatography and recrystallization are standard, with process optimization to minimize impurities.
  • Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are systematically optimized, often using Design of Experiments (DoE) methodologies.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight166.18 g/mol (free acid)
AppearanceWhite to yellow crystalline solid
Solubility (Water)<1 mg/mL at 25°C
StabilityStable at -20°C (desiccated)

Q. Table 2. Recommended Analytical Conditions for HPLC

ParameterSpecification
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile/0.1% TFA in water
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8.2 minutes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride

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